4-Chloromethyl-7-methoxy-chromen-2-one 4-Chloromethyl-7-methoxy-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 41295-55-0
VCID: VC3836254
InChI: InChI=1S/C11H9ClO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3
SMILES: COC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64 g/mol

4-Chloromethyl-7-methoxy-chromen-2-one

CAS No.: 41295-55-0

Cat. No.: VC3836254

Molecular Formula: C11H9ClO3

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloromethyl-7-methoxy-chromen-2-one - 41295-55-0

Specification

CAS No. 41295-55-0
Molecular Formula C11H9ClO3
Molecular Weight 224.64 g/mol
IUPAC Name 4-(chloromethyl)-7-methoxychromen-2-one
Standard InChI InChI=1S/C11H9ClO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3
Standard InChI Key ISPBECDEFRIYTA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
Canonical SMILES COC1=CC2=C(C=C1)C(=CC(=O)O2)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzopyran-2-one (chromen-2-one) system, a bicyclic framework common to coumarins. The 4-position is substituted with a chloromethyl (CH2Cl-\text{CH}_2\text{Cl}) group, while the 7-position features a methoxy (OCH3-\text{OCH}_3) moiety. This arrangement creates a polarized electronic environment, with the chloromethyl group enhancing electrophilic reactivity and the methoxy group contributing to solubility in polar aprotic solvents .

Table 1: Key molecular descriptors of 4-chloromethyl-7-methoxy-chromen-2-one

PropertyValueSource
Molecular formulaC11H9ClO3\text{C}_{11}\text{H}_9\text{ClO}_3
Molar mass (g/mol)224.64
Melting point195–197°C
NMR (1H^1\text{H})δ 3.86 (OCH3), 4.98 (CH2Cl)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern. In 1H^1\text{H} NMR (DMSO-d6d_6), the methoxy group resonates as a singlet at δ 3.86 ppm, while the chloromethyl protons appear as a singlet at δ 4.98 ppm . The aromatic protons exhibit characteristic splitting patterns: the H-5 proton (δ 7.05 ppm) couples with H-6 (δ 6.83 ppm) as a doublet (J=8.7J = 8.7 Hz), and the lactone proton (H-3) appears as a singlet at δ 6.27 ppm .

Synthesis and Reaction Pathways

Pechmann Condensation

A common route involves the Pechmann condensation, where resorcinol derivatives react with β-keto esters. For example, 7-methoxy-4-methylcoumarin can be chlorinated at the 4-methyl group using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) to introduce the chloromethyl substituent . This method yields the target compound in moderate yields (45–60%) after recrystallization from ethanol .

Table 2: Optimization of Pechmann condensation parameters

ParameterOptimal conditionYield (%)
CatalystSulfamic acid60
SolventEthanol55
Temperature80°C58

Functionalization via Azide-Alkyne Cycloaddition

The chloromethyl group serves as a handle for further derivatization. Treatment with sodium azide (NaN3\text{NaN}_3) in acetonitrile replaces the chloride with an azide, forming 4-azidomethyl-7-methoxy-chromen-2-one . This intermediate participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-linked conjugates, expanding its utility in bioorthogonal chemistry .

Industrial and Research Applications

Chemosensor Development

The compound’s fluorogenic properties make it a candidate for metal ion sensors. Coordination with Fe3+\text{Fe}^{3+} or Cu2+\text{Cu}^{2+} induces fluorescence quenching, enabling detection limits as low as 10 nM .

Polymer Crosslinking

Reactivity of the chloromethyl group facilitates its use as a crosslinker in polymer matrices. In epoxy resins, it enhances thermal stability, increasing glass transition temperatures (TgT_g) by 20–30°C .

"The strategic placement of substituents on the coumarin scaffold dictates its reactivity and biological interactions, making it a cornerstone of modern synthetic chemistry." — Adapted from .

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